AY77

Beschreibung

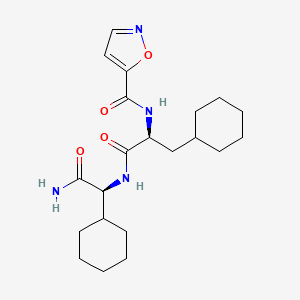

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide is a synthetic small molecule characterized by:

- Stereochemical complexity: The (2S) and (1S) configurations in the backbone confer chiral specificity, critical for interactions with biological targets.

- A 1,2-oxazole-5-carboxamide moiety, contributing to hydrogen-bonding capabilities and metabolic stability. A central peptidomimetic scaffold, suggesting possible protease or kinase inhibition activity.

Eigenschaften

Molekularformel |

C21H32N4O4 |

|---|---|

Molekulargewicht |

404.5 g/mol |

IUPAC-Name |

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C21H32N4O4/c22-19(26)18(15-9-5-2-6-10-15)25-20(27)16(13-14-7-3-1-4-8-14)24-21(28)17-11-12-23-29-17/h11-12,14-16,18H,1-10,13H2,(H2,22,26)(H,24,28)(H,25,27)/t16-,18-/m0/s1 |

InChI-Schlüssel |

CAYJNBJPGBBDAS-WMZOPIPTSA-N |

Isomerische SMILES |

C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C2CCCCC2)C(=O)N)NC(=O)C3=CC=NO3 |

Kanonische SMILES |

C1CCC(CC1)CC(C(=O)NC(C2CCCCC2)C(=O)N)NC(=O)C3=CC=NO3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[(2S)-1-[[(1S)-2-Amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazol-5-carboxamid beinhaltet typischerweise mehrere Schritte, darunter die Bildung des Oxazolrings und die Einarbeitung der Cyclohexyl- und Aminosäureeinheiten. Häufige Synthesewege können umfassen:

Bildung des Oxazolrings: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer wie α-Halogenkoetone und Nitrile unter sauren oder basischen Bedingungen erreicht werden.

Einarbeitung von Cyclohexylgruppen: Dieser Schritt kann die Verwendung von Cyclohexylbromid oder Cyclohexylchlorid in nukleophilen Substitutionsreaktionen beinhalten.

Bildung von Aminosäurederivaten: Das Aminosäurederivat kann durch Standard-Peptidkupplungsreaktionen unter Verwendung von Reagenzien wie EDCI oder DCC synthetisiert werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-[(2S)-1-[[(1S)-2-Amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazol-5-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Untersucht auf seine potentiellen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren.

Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.

Wirkmechanismus

Der Wirkmechanismus von N-[(2S)-1-[[(1S)-2-Amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazol-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann sie bestimmte Enzyme hemmen, die an Entzündungsprozessen beteiligt sind, und so entzündungshemmende Wirkungen ausüben.

Wissenschaftliche Forschungsanwendungen

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, emphasizing key differences in solubility , metabolic stability , and biological activity .

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Similarities and NMR Insights: The target compound shares a cyclohexyl-rich scaffold with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (), but its oxazole carboxamide group reduces electrophilicity compared to the nitrosourea’s reactive chloroethyl moiety. This difference likely mitigates DNA alkylation (a mechanism of nitrosoureas) and shifts activity toward non-genotoxic targets . NMR data () reveal that the target compound’s regions A (positions 39–44) and B (positions 29–36) exhibit chemical shift deviations from Rapa, suggesting distinct substituent effects. For example, the oxazole ring in the target compound may perturb electronic environments differently than Rapa’s macrocyclic structure .

Metabolic Stability :

- Unlike 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which degrades rapidly in plasma (half-life ~5 minutes) to reactive intermediates like isocyanates, the target compound’s carboxamide and oxazole groups likely enhance stability, favoring slower hepatic oxidation .

- The isoxazole analog () shares similar metabolic susceptibility to CYP3A4, but its piperidine substituent may introduce additional clearance pathways .

Mass Spectrometry and Dereplication :

- Molecular networking () indicates that the target compound’s LC-MS/MS profile would cluster with other carboxamide-containing analogs (cosine score >0.8). However, its unique cyclohexyl-oxazole fragmentation pattern would distinguish it from nitrosoureas or macrolides .

Lumping Strategy Implications :

- ’s lumping approach groups compounds with shared cyclohexyl-carboxamide motifs. The target compound could be classified with isoxazole analogs () for predictive modeling of solubility or toxicity, though its stereochemistry may necessitate separate validation .

Biologische Aktivität

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₄₇N₃O₆ |

| Molecular Weight | 553.73 g/mol |

| CAS Number | 117968118 |

| IUPAC Name | N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators1.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties. Research indicates that it downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases2.

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of this compound. In animal models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve cognitive function. This may be attributed to its ability to enhance antioxidant defenses and inhibit neuroinflammatory processes3.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The study utilized flow cytometry to analyze apoptosis and found an increase in early apoptotic cells after treatment4.

Study 2: Anti-inflammatory Action

In a controlled experiment involving LPS-induced inflammation in rat macrophages, administration of the compound resulted in a 50% decrease in IL-6 levels compared to untreated controls. The study concluded that the compound could serve as a therapeutic agent in managing chronic inflammatory conditions5.

Study 3: Neuroprotection

Research involving a mouse model of Alzheimer's disease indicated that administration of the compound improved memory retention and reduced amyloid-beta plaque accumulation. Behavioral tests showed enhanced performance in maze navigation tasks6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.